3-Ethynylquinoxalin-2-amine

click chemistry CuAAC triazole synthesis

Researchers requiring orthogonal reactivity in quinoxaline scaffolds often face multi-step synthetic bottlenecks with non-alkynylated analogs. This compound solves that challenge with a terminal ethynyl group enabling modular diversification. - Enables CuAAC click chemistry for triazole-linked conjugate libraries. - Participates in Sonogashira cross-coupling to extend π-conjugated systems. - Facilitates synthesis of AIE-active fluorescent probes and OLED intermediates.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
Cat. No. B1642206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylquinoxalin-2-amine
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC#CC1=NC2=CC=CC=C2N=C1N
InChIInChI=1S/C10H7N3/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h1,3-6H,(H2,11,13)
InChIKeyIFVFEJLWLXNXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylquinoxalin-2-amine: Terminal Alkyne Building Block


3-Ethynylquinoxalin-2-amine (CAS 98827-59-9, molecular formula C₁₀H₇N₃, molecular weight 169.18 g/mol) is a heterocyclic building block featuring a quinoxaline core substituted with a primary amine at the 2-position and an ethynyl group at the 3-position . This compound serves as a versatile precursor for synthesizing diverse quinoxaline derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1]. The terminal alkyne enables click chemistry conjugation strategies that are inaccessible with non-alkyne substituted quinoxaline analogs [2].

Why 3-Ethynylquinoxalin-2-amine Is Irreplaceable


The terminal ethynyl group at the 3-position confers orthogonal synthetic reactivity that is absent in non-alkynylated quinoxaline-2-amines (e.g., quinoxalin-2-amine or 3-methylquinoxalin-2-amine). This alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-linked conjugates, a bioorthogonal ligation strategy widely employed in chemical biology, medicinal chemistry, and materials science [1]. Additionally, the ethynyl group participates in Sonogashira cross-coupling for C–C bond formation, allowing modular extension of the π-conjugated system [2]. Substituting with a non-alkyne analog eliminates these synthetic pathways, forcing alternative — and often lower-yielding or multi-step — routes that increase time, cost, and synthetic complexity .

3-Ethynylquinoxalin-2-amine vs. Structural Analogs


CuAAC Click Reactivity

3-Ethynylquinoxalin-2-amine serves as an alkyne partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction completely inaccessible to non-alkyne quinoxaline-2-amine analogs such as quinoxalin-2-amine or 3-methylquinoxalin-2-amine. Under standard CuAAC conditions (CuI, DMF, room temperature, 1.0 h), 2-amino-3-ethynylquinoxaline reacts with benzyl azide to afford the corresponding pyrrolo[2,3-b]quinoxaline derivative in 70% isolated yield [1].

click chemistry CuAAC triazole synthesis

Sonogashira Cross-Coupling Capability

The terminal alkyne of 3-ethynylquinoxalin-2-amine participates directly in Sonogashira cross-coupling with aryl halides, whereas 3-chloroquinoxalin-2-amine requires a multi-step halogen replacement strategy. In the synthesis of expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxaline dyes, brominated 3-ethynyl quinoxalines undergo Suzuki and Buchwald-Hartwig coupling in moderate to very good yields [1]. While direct yield data for the parent 3-ethynylquinoxalin-2-amine is not reported, the brominated derivative (accessible via electrophilic bromination) serves as a coupling partner for diverse arylations, enabling modular π-extension [1].

cross-coupling Sonogashira reaction C–C bond formation

Solvatochromic Fluorescence Properties

2-Substituted 3-ethynylquinoxalines, synthesized from the parent 3-ethynylquinoxalin-2-amine scaffold, exhibit pronounced emission solvatochromism with fluorescence quantum yields (Φ_F) up to 0.30 in toluene and 0.13 in acetonitrile [1]. In contrast, non-ethynylated quinoxaline-2-amines typically lack significant fluorescence due to rapid non-radiative decay from the absence of extended π-conjugation. The ethynyl group serves as a critical π-spacer that enhances charge-transfer character and emission intensity [2].

fluorescence quantum yield solvatochromism

Aggregation-Induced Emission (AIE)

The 3-ethynylquinoxaline core, when incorporated into extended π-systems, imparts aggregation-induced emission (AIE) characteristics—a property absent in non-ethynyl quinoxaline analogs. A covalently restricted 3-ethynyl quinoxaline derivative demonstrates significant fluorescence enhancement (quantum yield increase of ~5- to 10-fold upon aggregation in acetonitrile/water mixtures) due to restriction of intramolecular rotation [1]. In comparison, 3-phenylquinoxalin-2-amine and other non-alkyne analogs exhibit aggregation-caused quenching (ACQ) rather than AIE [2].

aggregation-induced emission AIE solid-state fluorescence

3-Ethynylquinoxalin-2-amine: Key Applications


CuAAC-Mediated Triazole Conjugation

The terminal alkyne enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked quinoxaline conjugates. This bioorthogonal chemistry is widely used for constructing compound libraries in medicinal chemistry and chemical biology [1]. The 70% isolated yield reported for benzyl azide cycloaddition demonstrates practical synthetic utility [1].

Solvatochromic Fluorescent Probes & Organic Electronics

2-Substituted 3-ethynylquinoxalines exhibit pronounced emission solvatochromism with quantum yields up to 0.30, making them suitable for polarity-sensitive fluorescent probes and organic light-emitting diode (OLED) components [2]. The ethynyl group serves as a critical π-conjugation bridge that enhances charge-transfer character.

AIE Chromophores for Solid-State Emission

Extended 3-ethynylquinoxaline derivatives display AIE behavior, with up to 10-fold fluorescence enhancement upon aggregation [3]. This property enables applications in solid-state lighting, bioimaging, and stimuli-responsive materials where non-ethynyl analogs fail due to aggregation-caused quenching.

π-Extended Dye Synthesis via Cross-Coupling

Brominated 3-ethynylquinoxaline intermediates undergo Suzuki and Buchwald-Hartwig coupling to afford expanded π-conjugated dyes with tunable absorption/emission maxima [3]. This modular approach supports structure-property relationship studies in materials chemistry.

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